Methyl 3-methyl-7-azaindole-6-carboxylate
Overview
Description
Methyl 3-methyl-7-azaindole-6-carboxylate, also known as M3MAC, is a unique chemical compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 97-98°C. M3MAC has been used in a variety of research applications, including as a fluorescent probe, as a fluorescent dye, and as a reagent for the synthesis of other compounds. In
Scientific Research Applications
Arylation Techniques and Synthetic Methods
- Regioselective Arylation of Azaindoles : N-methyl 6- and 7-azaindole N-oxides were subjected to a Pd(OAc)2/DavePhos catalyst system for regioselective direct arylation of the azine ring. This method enables additional regioselective azole direct arylation of 7-azaindole substrates (Huestis & Fagnou, 2009).
- One-Pot Synthesis of 3-Substituted Azaindoles : A convenient, one-pot process was developed for synthesizing 3-substituted-4- and 6-azaindoles from ortho-methyl-nitropyridines. This method includes condensation, alkylation or acylation, and a reduction-cyclization sequence (Zhu et al., 2006).
Chemical Reactivity and Photophysics
- Alkylation of Pyrrolopyridines : A study on the alkylation of various 7-azaindole systems, examining factors like charge distribution and steric control in determining alkylation patterns (Mahadevan & Rasmussen, 1993).
- Excited-State Proton Phototransfer : Research on the behavior of 7-azaindole and 3-methyl-7-azaindole heterodimers in their first electronic excited state, highlighting the process of single proton transfer (Catalán et al., 2006).
Potential Therapeutic Applications
- Antitumoral Activity : Synthesis of a 7-azaindole derivative with potential antitumoral activity, highlighting a method for synthesizing this compound (Mouaddib et al., 1999).
- Selective PPAR Gamma Modulators : Development of highly functionalized 7-azaindoles as selective PPARgamma modulators, with potential pharmacological applications (Debenham et al., 2008).
Advanced Synthesis Techniques
- Microwave-Assisted Synthesis : A microwave-assisted method for the flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles, starting from nicotinic acid derivatives or 2,6-dichloropyridine (Schirok, 2006).
- One-Pot, Three-Component Synthesis : An efficient route to the 7-azaindole framework developed through a cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds (Vilches-Herrera et al., 2012).
properties
IUPAC Name |
methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-11-9-7(6)3-4-8(12-9)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUHPMBVQABHKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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